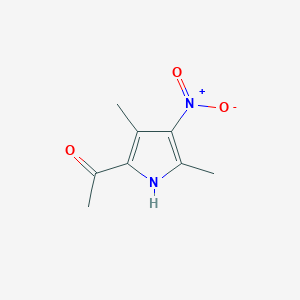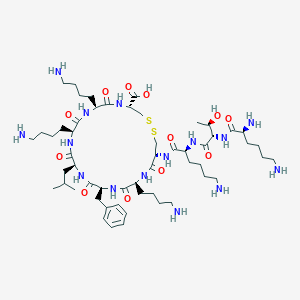
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride, also known as DMPP, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic compound that has been widely studied for its potential use in scientific research. DMPP has a similar chemical structure to other psychoactive substances, such as amphetamines and cathinones, which are known to have stimulant effects on the central nervous system.
Mechanism of Action
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride acts as a stimulant on the central nervous system by increasing the release of neurotransmitters, particularly dopamine, norepinephrine, and serotonin. It has been shown to bind to the transporters that are responsible for the reuptake of these neurotransmitters, which leads to their increased release into the synaptic cleft. This results in an increase in the concentration of these neurotransmitters in the brain, which produces a stimulant effect.
Biochemical and Physiological Effects
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to have an effect on the release of hormones, including cortisol and prolactin. (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has also been shown to have an effect on the immune system, with studies showing that it can increase the production of cytokines.
Advantages and Limitations for Lab Experiments
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. It is also relatively stable, which makes it easy to store and transport. However, (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride also has some limitations. It is a psychoactive substance, which means that it can be difficult to control the effects that it has on the body. It can also be difficult to interpret the results of experiments that use (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride, as the effects that it has on the body can be complex and multifaceted.
Future Directions
There are several future directions for research on (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride. One area of research is the development of new psychoactive substances that have similar chemical structures to (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride. These substances could be used to study the effects of different psychoactive compounds on the brain. Another area of research is the development of new methods for studying the effects of (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride on the body. This could involve the use of new imaging techniques or the development of new animal models. Finally, there is a need for more research on the long-term effects of (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride on the body, particularly with regards to its effects on the immune system and hormone production.
Synthesis Methods
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3,4-dimethylbenzaldehyde with methylamine to produce 3,4-dimethylphenyl-2-methylamino-propanal. This intermediate is then reacted with pyrrolidine to produce (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride.
Scientific Research Applications
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to have a variety of effects on neurotransmitter systems, including the release of dopamine, norepinephrine, and serotonin. (+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has also been used to study the effects of other psychoactive substances on the brain, including amphetamines and cathinones.
properties
CAS RN |
142469-89-4 |
|---|---|
Product Name |
(+-)-1-(3,4-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride |
Molecular Formula |
C13H21ClN2 |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-10-5-6-12(8-11(10)2)15-7-3-4-13(15)9-14;/h5-6,8,13H,3-4,7,9,14H2,1-2H3;1H |
InChI Key |
VAIPMQXMEUNUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCCC2CN)C.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2CN)C.Cl |
synonyms |
[1-(3,4-dimethylphenyl)pyrrolidin-2-yl]methanamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)




![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

